molecular formula C25H22ClN5O4S B11287688 N-(5-chloro-2,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(5-chloro-2,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11287688
M. Wt: 524.0 g/mol
InChI Key: LRRCMRCKQVVJDJ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate using sulfonyl chlorides under basic conditions.

    Substitution Reactions: The final compound is obtained by introducing the 5-chloro-2,4-dimethoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-NITROBENZAMIDE
  • 2-NAPHTHYL N-(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMATE
  • 2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE

Uniqueness

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its triazoloquinazoline core, which imparts distinct biological activity and potential therapeutic applications. Its specific substitution pattern also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C25H22ClN5O4S

Molecular Weight

524.0 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O4S/c1-14-9-10-16(11-15(14)2)36(32,33)25-24-28-23(17-7-5-6-8-20(17)31(24)30-29-25)27-19-12-18(26)21(34-3)13-22(19)35-4/h5-13H,1-4H3,(H,27,28)

InChI Key

LRRCMRCKQVVJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5OC)OC)Cl)C

Origin of Product

United States

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